molecular formula C25H22FN3OS B2681565 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-76-6

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

Cat. No.: B2681565
CAS No.: 847397-76-6
M. Wt: 431.53
InChI Key: AOZDDYKRYMLZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a heterocyclic molecule featuring:

  • A benzimidazole core substituted with a 4-fluorobenzyl group at the 1-position.
  • A pyrrolidin-2-one ring at the 4-position of the benzimidazole.
  • A 3-(methylthio)phenyl group at the 1-position of the pyrrolidinone.

This structure combines electron-withdrawing (fluorine) and lipophilic (methylthio) substituents, which may enhance binding affinity and metabolic stability in pharmacological contexts .

Properties

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3OS/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZDDYKRYMLZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials generally include 4-fluorobenzylamine, benzimidazole derivatives, and pyrrolidinone intermediates. Key reaction steps may involve:

  • Formation of benzimidazole intermediate: Condensation reaction of o-phenylenediamine with a suitable carboxylic acid derivative.

  • Alkylation reaction: Introduction of the 4-fluorobenzyl group via alkylation using an alkyl halide.

  • Cyclization: Formation of the pyrrolidinone ring through cyclization reactions.

Industrial Production Methods

Scaling up the production of this compound involves optimizing reaction conditions for higher yields and purity. This typically includes:

  • Catalysts and reagents: Usage of specific catalysts to enhance reaction rates.

  • Temperature control: Precise temperature regulation to favor desired reaction pathways and minimize by-product formation.

  • Purification: Employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be conducted using agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the nature of the substituents.

Common Reagents and Conditions

  • Oxidation: Use of hydrogen peroxide under acidic or basic conditions.

  • Reduction: Lithium aluminum hydride in anhydrous conditions.

  • Substitution: Halogenated solvents and mild bases like triethylamine.

Major Products Formed

The major products from these reactions are typically further functionalized derivatives, such as hydroxylated or alkylated versions of the original compound.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C28H31FN4C_{28}H_{31}FN_{4}, with a molecular weight of approximately 442.6 g/mol. Its structure includes a benzimidazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and renal cancers . The fluorine atom in the structure may enhance metabolic stability, making it a promising candidate for further development in cancer therapeutics.

GABA-A Receptor Modulation

The compound may act as a positive allosteric modulator of the GABA-A receptor. Similar benzimidazole derivatives have been identified as effective modulators, enhancing the receptor's activity and potentially offering therapeutic benefits for anxiety and seizure disorders . This modulation could be attributed to the structural features of the benzimidazole ring, which allows for effective interaction with receptor sites.

Metabolic Stability

Studies have demonstrated that fluorinated benzimidazole derivatives often exhibit improved metabolic stability compared to their non-fluorinated counterparts. This stability is crucial for developing drugs that require prolonged action in vivo without rapid degradation . The incorporation of methylthio groups may also influence pharmacokinetics by enhancing solubility and bioavailability.

Antimicrobial Properties

Benzimidazole derivatives have been explored for their antimicrobial activities against various pathogens. The presence of specific substituents on the benzimidazole core can enhance their efficacy against bacteria and fungi, making them candidates for new antimicrobial agents .

Organic Electronics

Due to their unique electronic properties, compounds like 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one are being investigated for applications in organic electronics. Their ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they may contribute to improved efficiency and stability .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityEvaluated various benzimidazole derivativesIdentified significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity
GABA-A Receptor Modulation StudyInvestigated structural features affecting receptor bindingFound that modifications at specific positions enhanced binding affinity and receptor activation
Antimicrobial EvaluationAssessed antimicrobial efficacy against selected pathogensDemonstrated broad-spectrum activity with minimal inhibitory concentrations lower than existing treatments

Mechanism of Action

The mechanism by which 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one exerts its effects likely involves:

  • Molecular targets: Interactions with specific enzymes or receptors at a molecular level.

  • Pathways: Modulating biochemical pathways, potentially affecting cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

Compound ID/Ref. Benzimidazole Substituent Key Features
Target Compound 1-(4-fluorobenzyl) Fluorine at para-position enhances electronic effects; benzyl group increases lipophilicity .
1-(2-fluorobenzyl) Fluorine at ortho-position; reduced steric hindrance but weaker electronic withdrawal compared to para-F .
1-(2-oxo-2-(piperidin-1-yl)ethyl) Piperidine moiety introduces basicity, potentially improving solubility and target engagement .
1-(2-(4-methylphenoxy)ethyl) Phenoxyethyl group adds polarity; methyl substituent may modulate metabolic stability .

Key Insight: The para-fluorobenzyl group in the target compound balances electronic and steric effects, whereas analogs with piperidine or phenoxyethyl groups prioritize solubility or metabolic pathways.

Substituent Variations on the Pyrrolidinone Ring

Compound ID/Ref. Pyrrolidinone Substituent Key Features
Target Compound 1-(3-(methylthio)phenyl) Methylthio group increases lipophilicity and potential thioether-mediated interactions .
1-(o-tolyl) Ortho-methyl group introduces steric bulk, potentially reducing binding flexibility .
1-(3-methylphenyl) Methyl group lacks sulfur’s electronic effects, reducing metabolic resistance compared to methylthio .

Key Insight : The methylthio group in the target compound offers unique reactivity (e.g., oxidation to sulfone) and enhanced lipophilicity compared to alkyl or aryl analogs.

Biological Activity

The compound 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic derivative that incorporates a benzimidazole core, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of the compound is C_{20}H_{22}F_{N}_{3}S, with a molecular weight of approximately 339.41 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:

  • Benzimidazole core : Associated with various pharmacological effects.
  • Fluorobenzyl group : Enhances lipophilicity and bioavailability.
  • Pyrrolidinone moiety : May influence receptor interactions.

Anticancer Properties

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer activity. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and renal cancers. For instance, compounds with similar structural features have demonstrated selective cytotoxicity against A498 renal cancer cells and MDA-MB-468 breast cancer cells .

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. Studies reveal that these compounds can exhibit activity against protozoa such as Trypanosoma cruzi and Trichomonas vaginalis. The mechanism of action often involves interference with cellular metabolism or DNA synthesis in pathogens .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Benzimidazole derivatives have been investigated for their antidepressant and anxiolytic effects, indicating a promising avenue for further research in mental health therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications to the benzimidazole core or substituent groups can significantly influence biological activity. For example, the introduction of fluorine atoms has been shown to enhance potency and selectivity against specific targets .

ModificationEffect on Activity
FluorinationIncreased lipophilicity and receptor affinity
Methylthio substitutionPotential enhancement of neuropharmacological properties
Pyrrolidinone ringInfluences binding interactions with biological targets

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

  • Anticancer Activity : A study demonstrated that a benzimidazole derivative exhibited an IC50 value of 0.5 µM against breast cancer cells, showcasing its potential as an anticancer agent .
  • Neuropharmacological Evaluation : Another study found that a structurally related compound showed significant antidepressant-like effects in animal models, suggesting that modifications to the benzimidazole structure can enhance neuroactive properties .
  • Antimicrobial Efficacy : Research on imidazole derivatives indicated effective inhibition against Trichomonas vaginalis, with IC50 values comparable to standard treatments, supporting the antimicrobial potential of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.